male-enhanced antigen
Description
Properties
CAS No. |
126729-44-0 |
|---|---|
Molecular Formula |
C16H12N2O3 |
Synonyms |
male-enhanced antigen |
Origin of Product |
United States |
Molecular Genetics and Genomic Organization of the Mea1 Gene
Gene Identification and Cloning in Model Organisms
The Mea1 gene was first identified and cloned from a murine testicular cDNA library. oup.comnih.govustc.edu.cn This initial discovery utilized antisera against the H-Y antigen, a serologically detected male-specific antigen, to screen the library. nih.govoup.comnih.gov Subsequent molecular analyses revealed that Mea1 is distinct from the H-Y antigen as it is located on an autosome in multiple species. oup.com
The cloning of the Mea1 gene in model organisms, particularly the mouse, was a crucial step in enabling detailed studies of its function and regulation. bioone.orguop.edu.pk The process involved screening a mouse genomic library to isolate and sequence the genomic DNA of Mea1. oup.com This has allowed for further characterization of its human and bovine counterparts, highlighting the conserved nature of this gene across mammalian species. nih.govoup.comresearchgate.net
Genomic Localization and Chromosomal Assignment
The genomic location of the Mea1 gene has been precisely mapped in several species through techniques such as in situ hybridization and analysis of somatic cell hybrids. oup.comnih.gov These studies have consistently placed Mea1 on autosomal chromosomes, providing strong evidence that it is not a sex-linked gene. oup.com
Human Chromosome 6p21.1-21.3
In humans, the MEA1 gene is located on the short arm of chromosome 6, specifically in the region designated as 6p21.1-21.3. oup.comnih.gov This localization places it in proximity to the major histocompatibility complex (MHC), a region dense with genes crucial for the immune system. nih.gov Chromosome walking experiments have further identified two other genes, termed A and B, located within 38 kilobases of the human MEA1 gene. nih.gov
Murine Chromosome 17
The murine homolog of the Mea1 gene is found on chromosome 17. oup.comnih.govustc.edu.cn This assignment was made during the initial isolation of the gene from a murine testicular cDNA library. oup.comnih.gov The location on mouse chromosome 17 is syntenic to the human chromosome 6 region where the human MEA1 gene resides, indicating a shared evolutionary history for this chromosomal segment between the two species. nih.gov
Bovine Chromosome 23 (Putative)
In cattle, the Mea1 gene is putatively assigned to chromosome 23. oup.comoup.com While the mapping in bovine species is not as definitively characterized as in humans and mice, the available data points to this chromosomal location. thermofisher.comthermofisher.com Further research is needed to confirm this assignment and to fully understand the genomic context of the bovine Mea1 gene. frontiersin.org
Gene Structure and Exon-Intron Organization
The structure of a gene, including its exons and introns, is fundamental to its function and regulation. mun.canih.gov Analysis of the Mea1 gene has revealed a complex organization. In mice, the Mea1 genomic sequence is notably flanked by two other genes. oup.comnih.gov The gene Ppp2r5d is located at its 3'-terminus in a tail-to-tail orientation, while a novel gene named Peas is situated at its 5'-terminus in a head-to-head orientation. oup.comnih.gov The coding sequences of these two flanking genes are found on the opposite DNA strand to Mea1. oup.comnih.gov Cap-site analysis has shown that the Mea1 gene is transcribed from at least seven different sites, leading to several splice variants. oup.comoup.comnih.gov The majority of these splice variants are predominantly expressed in the testis. oup.comnih.gov
Promoter Regions and Regulatory Elements
The expression of a gene is controlled by its promoter region, which contains binding sites for transcription factors. addgene.orgnih.gov Analysis of the Mea1 gene's promoter region has identified several potential regulatory elements. oup.comthermofisher.com Notably, AP-2-binding motifs have been detected near the transcription-initiation sites of the Mea1 gene. oup.comoup.comnih.gov The presence of these motifs suggests that the AP-2 transcription factor may play a role in regulating the expression of Mea1. oup.comoup.com Further research into the promoter region is essential to fully elucidate the mechanisms that govern the testis-specific expression of the Mea1 gene. scispace.comresearcherslinks.com
Phylogenetic Conservation and Evolutionary Analysis of Mea1
The Mea1 gene exhibits a unique evolutionary profile, being phylogenetically restricted to mammals. nih.govoup.com Genomic zoo blot analyses and database searches have failed to identify Mea1 homologs in non-mammalian species such as chickens, indicating its emergence within the mammalian lineage. oup.comscispace.com In contrast, the genes that overlap with Mea1, namely Peas and Ppp2r5d, are conserved more broadly across eukaryotes, suggesting they existed prior to the evolutionary innovation of Mea1. nih.govscispace.com
The evolutionary origin of Mea1 is thought to be a result of a transposon-mediated event. nih.govscispace.com A critical element in this process is the Mea1-Ppp2r5d overlapping segment (MPOS), a region of approximately 110 base pairs where the 3' untranslated regions of the two genes coincide. scispace.comnih.gov This segment is remarkably conserved across mammalian species, with sequence identities of 98% between bovine and human, and 96% between mouse and human. scispace.com The high degree of conservation within this non-coding region suggests a significant functional constraint. oup.com
The MPOS contains polyadenylation signals for both the Mea1 and Ppp2r5d genes and is capable of forming a stable clover-like secondary structure. nih.govscispace.com It is hypothesized that an ancestral RNA molecule corresponding to the MPOS was retropositioned into the genome of a mammalian ancestor. scispace.comoup.com This event, utilizing a bidirectional promoter associated with the Peas gene, is believed to have been the key step in the formation of the new, mammalian-specific Mea1 gene. nih.govscispace.com This model highlights the role of transposable elements in creating novel gene structures during evolution. oup.com
Identification of Mea1 Gene Family Members and Related Loci
The Mea1 gene is not an isolated entity but exists within a complex genomic locus characterized by overlapping genes and related family members. oup.comscispace.com This intricate organization points to a coordinated regulation and functional relationship between the constituent genes.
Overlapping Genes (e.g., Ppp2r5d, Peas)
The genomic landscape of Mea1 is defined by its overlap with two other genes, creating the Peas-Mea1-Ppp2r5d gene complex. nih.govoup.com
Ppp2r5d : This gene, which encodes the delta isoform of the B56 regulatory subunit of protein phosphatase 2A, overlaps with Mea1 in a tail-to-tail orientation. oup.comscispace.com This means their 3' ends overlap. The shared MPOS region contains the polyadenylation signals for both genes, suggesting a potential for co-regulation of transcript termination and stability. nih.govscispace.com
Peas : A novel gene identified as part of this complex, Peas is arranged in a head-to-head orientation with Mea1. oup.comscispace.com This configuration indicates that their 5' ends are adjacent and they share a bidirectional promoter. nih.govscispace.com This shared regulatory region is GC-rich and contains numerous binding motifs for the AP-2 transcription factor, and it drives the expression of both genes, particularly in the testis. oup.comscispace.com
The expression of both Mea1 and Peas is predominantly found in testicular germ cells, specifically in spermatocytes and spermatids, and can be induced by retinoic acid. scispace.comoup.com This co-expression further supports the idea of a functional link between these overlapping genes in the process of spermatogenesis. oup.com
| Gene Overlap Details | Orientation | Shared Feature | Location of Overlap |
| Mea1 and Ppp2r5d | Tail-to-Tail | Polyadenylation Signals (MPOS) | 3' Untranslated Regions |
| Mea1 and Peas | Head-to-Head | Bidirectional Promoter | 5' Flanking Regions |
Male-Enhanced Antigen 2 (Mea2) and Golgin-160 Homology
Another related protein is the this compound 2 (Mea2). Originally identified using a monoclonal antibody, the full-length mouse Mea2 cDNA was later isolated and characterized. tandfonline.comscispace.com The deduced protein is large, approximately 150 kDa, and contains characteristic features such as leucine (B10760876) zipper motifs. tandfonline.com
Crucially, database searches revealed that mouse Mea2 has very high homology to the human Golgi autoantigen, golgin-160. tandfonline.comnih.gov The nucleotide sequences share 78% identity, while the amino acid sequences are 83% identical. tandfonline.com This strong homology indicates that Mea2 is the mouse ortholog of human GOLGA3 (Golgin A3), the gene encoding golgin-160. nih.govgenecards.org
This finding places Mea2 firmly within the golgin family of proteins, which are coiled-coil proteins localized to the Golgi apparatus and involved in maintaining its structure and in vesicle transport. nih.govnih.gov Like Mea1, Mea2 is also expressed in spermatids during spermatogenesis, suggesting a role in this process, possibly related to Golgi function during acrosome formation. tandfonline.comscispace.com The disruption of Mea2 in a mouse model has been shown to lead to a block in spermatogenesis and subsequent sterility. scispace.com The classification of Mea2/golgin-160 as an autoantigen also links this protein family to autoimmune diseases. nih.gov
| Feature | Mouse Mea2 | Human Golgin-160 (GOLGA3) |
| Protein Size | ~150 kDa | ~160 kDa |
| Amino Acid Homology | 83% identity with human Golgin-160. tandfonline.com | Ortholog of mouse Mea2. nih.gov |
| Cellular Localization | Golgi Apparatus. nih.gov | Golgi Apparatus. nih.gov |
| Function | Putative Golgi structural protein, role in spermatogenesis. tandfonline.comscispace.com | Golgi structural protein, vesicle tethering, autoantigen. nih.gov |
| Gene Family | Golgin family. scispace.comnih.gov | Golgin family. nih.gov |
Molecular Biology of Mea1 Protein Expression and Regulation
Transcriptional Regulation of Mea1 mRNA
The transcription of the Mea1 gene into messenger RNA (mRNA) is a tightly controlled process, influenced by its unique genomic architecture and specific regulatory elements. oup.comnih.gov The Mea1 gene in mice is located on chromosome 17 and is flanked by two other genes: Peas at its 5'-terminus in a head-to-head orientation and Ppp2r5d at its 3'-terminus in a tail-to-tail orientation. oup.comnih.govnih.gov This arrangement forms a complex overlapping gene structure. nih.gov
Notably, Mea1 and the novel gene Peas are transcribed from a shared, testis-expressed bidirectional promoter. nih.gov Analysis of the Mea1 gene's transcription-initiation sites has revealed the presence of binding motifs for the transcription factor AP-2, suggesting its role in modulating Mea1 expression. oup.comnih.gov Furthermore, cap-site analysis has shown that Mea1 mRNA is transcribed from at least seven different start sites, contributing to the diversity of its transcripts. oup.comnih.gov
The expression of Mea1 is highly enriched in the testis, a finding confirmed by multiple lines of research. oup.comkarger.com Initial studies using Northern blot analysis indicated that Mea1 expression was exclusive to the mouse testis. oup.com However, the application of the more sensitive reverse transcription-polymerase chain reaction (RT-PCR) technique has revealed low levels of Mea1 expression in various other tissues. oup.com Despite this, the expression levels in non-testicular tissues are significantly lower, estimated to be one-hundredth or less than that observed in the testis. oup.com This pronounced difference underscores the testis as the primary site of Mea1 transcription.
Table 1: Tissue-Specific Expression of Mea1 in Mouse
| Tissue | Expression Level (Relative to Testis) | Detection Method | Reference |
|---|---|---|---|
| Testis | High / Enriched | Northern Blot, RT-PCR | oup.com |
| Most other tissues | Very Low (≤1/100th of testis) | RT-PCR | oup.com |
Within the testis, Mea1 expression is precisely regulated during the different stages of spermatogenesis. oup.comebi.ac.uk Research indicates that the Mea1 gene is actively transcribed during the late phases of sperm development. oup.comnih.gov
Transcription: In situ hybridization studies have detected Mea1 transcripts in pachytene spermatocytes, with more abundant levels found in late-stage spermatids and residual bodies. oup.comnih.gov This pattern suggests that transcription of the gene begins in meiotic germ cells and peaks during the post-meiotic phase of spermiogenesis. oup.comkarger.com
Protein Localization: While the Mea1 gene is transcribed in spermatocytes, the MEA1 protein product is detected almost exclusively in spermatids. ebi.ac.uk Immunohistochemical analyses have localized the MEA1 protein to the cytoplasm of elongated spermatids and within residual bodies, which are cytoplasmic portions shed by maturing spermatids. oup.comnih.gov
This specific localization of both the transcript and the protein strongly suggests that MEA1's function is critical during the very late stages of spermiogenesis. oup.comebi.ac.uknih.gov
Table 2: Developmental Expression of Mea1 during Mouse Spermatogenesis
| Spermatogenic Cell Type | Mea1 mRNA Expression | MEA1 Protein Expression | Reference |
|---|---|---|---|
| Primary Spermatocytes | Moderate (Pachytene stage) | Not Detected | oup.comebi.ac.uknih.gov |
| Secondary Spermatocytes | Localized | Not Detected | ebi.ac.uk |
| Round Spermatids | High | Detected | ebi.ac.ukkarger.com |
| Elongated Spermatids | Most Prominent | Prominent (Cytoplasm) | oup.comnih.gov |
| Residual Bodies | Most Prominent | Prominent (Cytoplasm) | oup.comnih.gov |
The regulation of Mea1 gene expression is further diversified by alternative splicing, a process that generates multiple distinct mRNA transcripts from a single gene. oup.com Northern blot analyses of Mea1 produced broad signals, which initially suggested the existence of different splice variants. oup.com This was later confirmed by 5'-RACE (Rapid Amplification of cDNA Ends) analysis, which identified at least seven major transcripts in the mouse testis originating from different transcription start sites. oup.comnih.gov The Ensembl database indicates the mouse Mea1 gene may have up to nine transcript variants. ensembl.org
These splice variants exhibit differential expression patterns. Most of the Mea1 variants are abundantly and primarily expressed in the testis. oup.comnih.gov However, one specific variant, the d-type, has been shown to be weakly expressed in tissues other than the testis, accounting for the low-level expression detected by RT-PCR in those tissues. oup.comnih.gov The generation of multiple transcript variants, alongside numerous protein isoforms, suggests a complex regulatory role for MEA1. biogps.org
Table 3: Known Mea1 Alternative Splicing Variants
| Variant Type | Expression Pattern | Reference |
|---|---|---|
| Multiple Testis-Specific Variants | Abundantly expressed in the testis. | oup.comnih.gov |
| d-type Variant | Weakly expressed in tissues other than the testis. | oup.comnih.gov |
Post-Transcriptional and Translational Control Mechanisms
Post-transcriptional regulation encompasses mechanisms that control gene expression after the initial mRNA transcript is synthesized, including mRNA processing, stability, and translation efficiency. wikipedia.orgwikipedia.org For Mea1, there is strong evidence suggesting that its expression is controlled at these levels. A key observation is the temporal disconnect between mRNA transcription and protein translation; while Mea1 mRNA is present in spermatocytes, the MEA1 protein is not detected until the spermatid stage. ebi.ac.uk This delay points to significant translational control, where the translation of Mea1 mRNA into protein is repressed until a later developmental stage.
The unique genomic structure of Mea1 also hints at potential post-transcriptional regulation. The 3' end of the Mea1 gene overlaps with the 3' end of the Ppp2r5d gene in a reverse orientation. karger.com This overlapping segment (termed MPOS) results in complementary sequences in the 3'-untranslated regions (3'-UTRs) of their respective transcripts. nih.govkarger.com Such structures can form double-stranded RNA, which could potentially be involved in mechanisms like RNA interference or affect mRNA stability and localization. karger.com It has been proposed that this overlapping region may form a clover-like intramolecular structure that could play a key role in post-transcriptional regulation. nih.gov However, studies analyzing this potential co-regulation have not yet fully defined a definitive transcriptional or post-transcriptional interference mechanism between Mea1 and Ppp2r5d. karger.com
Factors Influencing Mea1 Gene Expression
The expression of the Mea1 gene is influenced by a combination of intrinsic genetic factors and the cellular environment.
Genomic Architecture: The most prominent influencing factor is the gene's complex genomic locus. The Mea1 gene is part of an overlapping gene complex with Peas and Ppp2r5d. nih.gov Its transcription is physically linked to the Peas gene, as they share a bidirectional promoter that is highly active in the testis. nih.gov This suggests a coordinated regulatory mechanism governing the expression of both genes during spermatogenesis.
Transcription Factors: The presence of AP-2 (Activator Protein 2) binding motifs near the transcription initiation sites strongly implies that this transcription factor is involved in regulating the rate of Mea1 transcription. oup.comnih.gov Transcription factors are key proteins that control gene activity in response to developmental and cellular signals. wikipedia.org
Developmental Cues: The highly specific expression pattern of Mea1 during the later stages of spermatogenesis indicates that its expression is tightly linked to the developmental program of male germ cells. oup.comebi.ac.uk The factors that trigger the progression of spermatogenesis are therefore upstream regulators of Mea1 expression, although the specific signaling pathways that directly target the Mea1 gene remain to be fully elucidated.
Table of Mentioned Compounds
| Compound Name | Abbreviation |
|---|---|
| Male-enhanced antigen 1 | MEA1 |
| Protein Phosphatase 2A, B56 delta subunit | PPP2R5D |
Biological Function and Physiological Roles of Mea1
Role in Spermatogenesis and Spermiogenesis
Spermatogenesis, the process of sperm cell development, is a highly regulated sequence of events culminating in the formation of mature spermatozoa. MEA1's expression pattern strongly indicates its participation in the latter phases of this process.
Detailed studies have localized the expression of the Mea1 gene and its corresponding protein to the advanced stages of spermatogenesis. nih.govnih.gov Through techniques such as in situ hybridization and immunohistochemistry, MEA1 has been detected in pachytene spermatocytes. nih.gov However, its presence is most prominent in the subsequent stages, specifically in spermatids and the residual bodies that are shed during the final maturation of sperm. nih.gov The MEA1 protein is found within the cytoplasm of these developing and elongating spermatids. nih.gov This specific localization suggests that MEA1 is not involved in the early proliferative or meiotic phases but rather plays a crucial role during spermiogenesis, the morphological transformation of round spermatids into elongated spermatozoa. nih.gov
Table 1: Cellular Localization of MEA1 During Spermatogenesis
| Spermatogenic Cell Type | MEA1 Expression Level |
|---|---|
| Pachytene Spermatocytes | Present |
| Round Spermatids | Prominent |
| Elongating Spermatids | Prominent |
| Residual Bodies | Prominent |
This table summarizes the observed expression levels of MEA1 in different testicular germ cells based on immunohistochemical studies.
Functional Consequences of Mea1 Perturbation in Experimental Models
Currently, there is a notable absence of published research detailing the effects of MEA1 perturbation, such as through gene knockout or knockdown, in experimental animal models. Consequently, the direct functional consequences of a loss of MEA1 function on spermatogenesis and male fertility have not been empirically determined. The generation and analysis of such models would be a critical next step in definitively elucidating the in vivo role of MEA1.
Hypothetical Mechanisms of Action
Based on its specific localization within the late-stage spermatids and residual bodies, several hypothetical mechanisms of action for MEA1 can be proposed. nih.gov
Role in Cytoplasmic Remodeling: Spermiogenesis involves a dramatic restructuring of the spermatid, including the shedding of a significant portion of its cytoplasm to form the residual body. The prominent presence of MEA1 in both elongating spermatids and residual bodies suggests it may be involved in the molecular machinery that governs this cytoplasmic extrusion and remodeling process. nih.gov
Involvement in Protein and Organelle Scaffolding: The transformation of a round spermatid into a streamlined spermatozoon requires the precise organization of cytoskeletal elements and organelles. MEA1 could function as a scaffolding protein, helping to correctly position and assemble the components necessary for the formation of the sperm head and tail.
Participation in Vesicular Transport: The final stages of spermiogenesis involve extensive vesicular transport for processes such as acrosome formation and the removal of unnecessary cellular components. MEA1's cytoplasmic location could imply a role in facilitating the movement of vesicles within the spermatid.
Further research, including the identification of MEA1's interacting protein partners, is necessary to validate these hypotheses and to fully understand the molecular pathways through which MEA1 contributes to the intricate process of sperm maturation.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
Research Methodologies and Experimental Models in Mea1 Studies
Molecular Cloning and Gene Expression Analysis Techniques
The initial identification and subsequent characterization of the MEA1 gene were made possible through a series of established gene analysis techniques. These methods allowed researchers to isolate the gene, quantify its expression levels in various tissues, and pinpoint its location within specific cell types.
The journey to understanding MEA1 began with its initial isolation from complementary DNA (cDNA) libraries. The male-enhanced antigen-1 (Mea1) gene was first identified and isolated from a bovine testicular cDNA library. nih.gov Subsequently, the murine equivalent of the gene was also isolated from a mouse testicular cDNA library, using anti-H-Y antigen antisera. oup.comnih.gov This approach involves creating a library of all the messenger RNA (mRNA) transcripts present in a specific tissue (in this case, the testis) and converting them into more stable cDNA. By screening this library with specific probes, such as antibodies, researchers can identify and isolate individual genes of interest. youtube.comspringernature.com The successful isolation from testicular libraries provided the first strong evidence of MEA1's association with male-specific biological processes. nih.govoup.comnih.gov
Following the isolation of the MEA1 gene, researchers employed techniques to quantify its expression levels. Northern blot analysis is a classic method used to study gene expression by detecting specific RNA sequences in a sample. nih.govgenome.govwikipedia.org When applied to MEA1, Northern blot analysis revealed that the gene is expressed almost exclusively in the mouse testis, indicating a high degree of tissue specificity. oup.comresearchgate.net
To gain a more sensitive measure of expression, Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) was utilized. nih.govnih.govquantabio.com This technique can detect and quantify even very low levels of a specific transcript. nih.govyoutube.com RT-PCR analysis confirmed the high expression in the testis but also detected low levels of Mea1 expression in most other tissues examined, where expression was one-hundredth or less than that in the testis. oup.com This suggests that while MEA1's primary function may be in the testis, it might have minor roles in other tissues. oup.com
| Technique | Tissue/Cell Type | Key Findings | Reference |
|---|---|---|---|
| Northern Blot | Various mouse tissues | Expression found to be enriched, almost exclusively, in the testis. | oup.comresearchgate.net |
| RT-PCR | Various mouse tissues | Confirmed high expression in the testis; detected very low expression levels in most other tissues. | oup.com |
To understand where MEA1 is expressed within the complex architecture of the testis, researchers used in situ hybridization. nih.gov This powerful technique allows for the visualization of specific nucleic acid sequences (in this case, mRNA transcripts) directly within a tissue section. nih.govyoutube.com The method involves hybridizing a labeled probe complementary to the target mRNA, revealing its precise cellular and subcellular location. nih.gov
In studies of the bovine testis, in situ hybridization localized Mea-1 transcripts to primary and secondary spermatocytes, as well as to spermatids. nih.gov Similarly, in mice, Mea1 expression was detected in pachytene spermatocytes and was most prominent in spermatids and residual bodies. oup.comnih.govresearchgate.net These findings demonstrate that the gene is transcribed during the later stages of spermatogenesis, providing clues about its potential function in sperm development. nih.govoup.com
Protein Detection and Localization Techniques
Once the gene's expression pattern was established, the next step was to detect and localize the MEA1 protein product. This required techniques that utilize the high specificity of antibody-antigen interactions.
Western blotting, or immunoblotting, is a widely used analytical technique to detect specific proteins in a sample. gbiosciences.comazurebiosystems.com The process involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing the membrane with an antibody specific to the protein of interest. thermofisher.comjacksonimmuno.com While detailed results of MEA1 Western blots are not extensively described in the provided literature, the technique is listed as a key methodology in MEA1 research, indicating its use in confirming the presence and size of the MEA1 protein in tissue extracts. nih.gov This method is crucial for validating antibody specificity and assessing the relative abundance of the protein under different conditions. nih.gov
To visualize the location of the MEA1 protein within the testicular tissue, researchers employed immunohistochemistry and immunofluorescence. nih.gov These techniques use antibodies to detect antigens in cells of a tissue section. nih.govyoutube.com In immunohistochemistry, the antibody is linked to an enzyme that produces a colored product, while in immunofluorescence, the antibody is tagged with a fluorophore that emits light when excited by a laser. nih.govstanfordlab.com
| Technique | Species | Cellular Localization | Key Findings | Reference |
|---|---|---|---|---|
| Immunohistochemistry | Bovine | Spermatids | Protein is present only in later-stage spermatids, despite transcript presence in spermatocytes. | nih.gov |
| Immunohistochemistry | Mouse | Cytoplasm of elongated spermatids and residual bodies. | Localization suggests a function in the very late stages of spermiogenesis. | oup.comnih.gov |
Functional Studies in Cell Culture Models
To understand the transcriptional regulation of the this compound 1 (Mea1) gene, functional studies have been conducted using various mammalian cell lines. These in vitro models allow for the detailed analysis of genetic elements that control gene expression.
One key study utilized Chinese Hamster Ovary (CHO), mouse Sertoli (TM4), and mouse embryonic fibroblast (BALB/3T3) cells to identify crucial regulatory regions of the bovine Mea1 gene. Researchers measured the activity of a reporter enzyme, chloramphenicol (B1208) acetyltransferase (CAT), which was linked to different deleted portions of the Mea1 gene's 5' flanking sequence. This method allowed for the mapping of promoter and enhancer regions. The results of these reporter assays identified a critical region for the gene's transcription located between -249 and -113 base pairs from the transcription start site, indicating that this segment contains essential elements for initiating Mea1 gene expression nih.gov.
Below is a summary of the cell culture models and findings:
| Cell Line | Cell Type | Organism | Assay Performed | Key Finding |
|---|---|---|---|---|
| CHO | Ovary Fibroblast | Cricetulus griseus (Chinese Hamster) | Chloramphenicol Acetyltransferase (CAT) Assay | Identified a critical transcriptional region for the Mea1 gene located at -249 to -113 bp from the transcription start site. nih.gov |
| TM4 | Sertoli Cell | Mus musculus (Mouse) | Chloramphenicol Acetyltransferase (CAT) Assay | |
| BALB/3T3 | Embryonic Fibroblast | Mus musculus (Mouse) | Chloramphenicol Acetyltransferase (CAT) Assay |
Animal Models for Mea1 Gene Studies (e.g., Mouse, Bovine)
Animal models, particularly mouse and bovine, have been instrumental in characterizing the expression and localization of the Mea1 gene and its protein product, providing significant insights into its potential physiological role. These in vivo studies have consistently highlighted the gene's specific activity during spermatogenesis.
Bovine Model: Research on the bovine Mea1 gene involved cloning its full-length genomic sequence, which revealed that the gene's messenger RNA (mRNA) is encoded across three exons nih.gov. To determine where the gene is active, scientists used in situ hybridization to detect Mea1 transcripts and immunohistochemistry to locate the MEA1 protein within testicular tissue. The transcripts were found in primary and secondary spermatocytes as well as in spermatids. However, the MEA1 protein was detected exclusively in spermatids. This differential localization suggests that the Mea1 gene is transcribed during earlier stages of sperm development, but the protein is only synthesized at a later stage, pointing to a crucial role in the terminal phase of spermatogenesis nih.gov.
Mouse Model: The Mea1 gene was first isolated from a murine testicular cDNA library oup.comnih.gov. Studies in mice confirm that the gene is highly expressed in the testis compared to other tissues oup.comnih.govnih.gov. The expression is specifically associated with the development of germ cells during the late stages of spermatogenesis nih.gov. Using in situ hybridization and immunohistochemistry, researchers found that Mea1 transcripts are present in pachytene spermatocytes and are most abundant in spermatids and residual bodies. The MEA1 protein was localized within the cytoplasm of elongated spermatids and in residual bodies. These findings from the mouse model strongly support the hypothesis that MEA1 functions during the very late stages of spermiogenesis, the final phase of spermatid maturation oup.comnih.gov.
The table below summarizes the key findings from these animal models.
| Animal Model | Methodology | Transcript (mRNA) Localization | Protein (MEA1) Localization | Inferred Function |
|---|---|---|---|---|
| Bovine | In situ hybridization, Immunohistochemistry | Primary spermatocytes, secondary spermatocytes, spermatids nih.gov | Spermatids only nih.gov | Important role in the late stage of spermatogenesis nih.gov |
| Mouse | In situ hybridization, Immunohistochemistry | Pachytene spermatocytes; most prominent in spermatids and residual bodies oup.comnih.gov | Cytoplasm of elongated spermatids and residual bodies oup.comnih.gov | Functions in the very late stages of spermiogenesis oup.comnih.gov |
Gene knockout and knockdown studies are powerful loss-of-function approaches used in animal models to elucidate the specific biological role of a gene. Gene knockout involves inactivating or "knocking out" a specific gene, often by using techniques like CRISPR-Cas9 or homologous recombination in embryonic stem cells to create a mouse model that completely lacks the functional gene news-medical.net. The resulting phenotype provides direct insight into the gene's essential functions.
Gene knockdown, in contrast, reduces the expression of a gene rather than eliminating it entirely. This is typically achieved using RNA interference (RNAi), where small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) are introduced to target the gene's mRNA for degradation, thus silencing its expression nih.gov. This method is particularly useful for studying essential genes where a complete knockout might be lethal to the organism.
While these methodologies are critical for determining the in vivo function of genes involved in processes like spermatogenesis, a review of available scientific literature does not show specific published studies detailing the creation or analysis of Mea1 gene knockout or knockdown animal models. Such models would be invaluable for definitively establishing the precise role of MEA1 in sperm development and male fertility.
Compound and Gene List
| Name | Type |
| This compound 1 (MEA1) | Protein/Gene |
| Chloramphenicol acetyltransferase (CAT) | Enzyme |
| Ppp2r5d | Gene |
| Peas | Gene |
| Mea2 | Gene |
| GOLGIN160 | Protein |
| RAR-a, RAR-b, RAR-g | Nuclear Receptors |
| AP-2 | Transcription Factor |
| Spag16 | Gene |
| MEIG1 | Protein |
| PACRG | Protein |
| Zfy1, Zfy2 | Genes |
| Meis1 | Gene |
| FOXP2 | Gene |
| FTO | Gene |
| Insulin | Protein/Gene |
Broader Implications and Future Research Directions
Integration with Sex-Biased Gene Expression Research
The testis-specific expression of the Male-Enhanced Antigen (MEA) gene positions it as a significant subject within the broader field of sex-biased gene expression research. nih.govnih.gov Sex-biased genes, which are expressed differently in males and females, are thought to be the basis for many sexually dimorphic traits. nih.gov The evolution of male-biased gene expression, in particular, may help to resolve sexual conflict, where a gene may be beneficial for one sex but detrimental to the other. nih.gov
While the MEA1 gene is transcribed in most tissues, its expression is significantly higher in the adult testis. nih.govmerckmillipore.com This heightened expression in male reproductive tissue is a classic example of sex-biased gene expression. Research into MEA1 can, therefore, contribute to understanding the molecular mechanisms that drive these differences in gene activity between sexes. youtube.com Future studies could investigate how the regulation of MEA1 expression is achieved and how this contributes to the unique cellular environment of the testis and the process of spermatogenesis. Such research would not only illuminate the specific function of MEA1 but also provide a model for understanding the evolution and functional consequences of sex-biased gene expression on a wider scale. nih.govnih.gov
Potential as a Research Tool for Sperm Biology and Male Reproductive Studies
The specific expression pattern of MEA1 during the later stages of sperm development makes it a valuable potential tool for research in sperm biology and male reproduction. nih.govnih.gov The MEA1 protein is found in the cytoplasm of elongated spermatids and in residual bodies, which suggests it has a role in the final stages of spermiogenesis. nih.gov
Given its distinct localization, MEA1 could serve as a specific marker for these late stages of sperm maturation. This would be beneficial for studies investigating the complex molecular events that occur during spermiogenesis. For instance, antibodies against MEA1 could be used to isolate specific cell populations for further analysis or to monitor the progression of sperm development in experimental models. nih.gov Furthermore, understanding the function of MEA1 could provide insights into the causes of certain forms of male infertility, particularly those related to defects in the final stages of sperm production. news-medical.netnews-medical.net
Unexplored Regulatory Pathways and Interacting Partners
While the function of MEA1 is linked to spermatogenesis, the specific regulatory pathways that control its expression and the proteins with which it interacts are not yet fully understood. Identifying these pathways and partners is a critical area for future research.
Analysis of the MEA1 gene has revealed potential binding sites for transcription factors, such as AP-2, in its promoter region, suggesting a mechanism for its regulated expression. nih.gov Further investigation into these and other potential regulatory elements will be key to understanding how MEA1 expression is restricted to the testis and timed to the late stages of spermatogenesis. nih.gov
In terms of interacting partners, protein network analysis has identified several potential candidates that may associate with MEA1. These potential interactions, detailed in the table below, suggest that MEA1 may function as part of a larger protein complex. string-db.org Experimental validation of these interactions is a necessary next step to elucidate the molecular function of MEA1. nih.gov
| Potential Interacting Protein | Putative Function |
|---|---|
| KLHDC3 | May be involved in the meiotic recombination process. string-db.org |
| PPP2R5D | Component of a protein phosphatase complex. string-db.org |
| GOLGA3 | Involved in maintaining Golgi structure. string-db.org |
| SPATA16 | Involved in the formation of the sperm acrosome. string-db.org |
| ZFY | Probable transcriptional activator. string-db.org |
Comparative Analysis Across Diverse Species
Research has demonstrated that the MEA1 gene is phylogenetically conserved across various mammalian species, including humans and mice. nih.govnih.gov This evolutionary conservation at both the DNA and protein level suggests that MEA1 plays a fundamental and important role in mammalian spermatogenesis and/or testis development. nih.govnih.gov
Comparative studies across a wider range of species could provide further insights into the core functions of MEA1. By examining the MEA1 gene and protein in different species, researchers can identify conserved functional domains and regulatory regions. This type of analysis can also shed light on how the process of spermatogenesis has evolved. Future research could involve comparing the expression patterns and interacting partners of MEA1 in a variety of species to build a more complete picture of its biological role.
Open Questions in MEA1 Biology and Functionality
Despite the progress made in characterizing MEA1, several key questions about its biology and function remain unanswered. Addressing these open questions will be crucial for a complete understanding of this this compound.
One of the most significant open questions is the precise molecular function of MEA1. welcomehomevetsofnj.orgquizlet.com While it is known to be involved in the late stages of spermatogenesis, its exact role in this process is still unclear. nih.govnih.gov Future research should aim to determine if MEA1 is involved in cytoplasmic remodeling, protein transport, or other critical events during spermiogenesis.
Another area for investigation is the potential role of MEA1 as a serologically detectable male antigen. nih.gov The gene was initially identified using antisera against the H-Y antigen, but its relationship to this and other male-specific antigens needs to be further clarified. nih.gov
Finally, the clinical relevance of MEA1 in the context of male infertility is an important area for future studies. Investigating whether mutations or altered expression of MEA1 are associated with fertility problems in men could lead to new diagnostic or therapeutic approaches. news-medical.net Answering these and other questions will undoubtedly advance our knowledge of male reproductive biology. royalsociety.orgnih.gov
Q & A
Q. What experimental approaches validate MEA1 as a stable reference gene in human spermatozoa, and how does this impact data normalization?
MEA1 was identified as the most stable reference gene for qRT-PCR normalization in human spermatozoa using algorithms like geNorm, NormFinder, and BestKeeper. These tools calculate expression stability (M-value) based on standard deviation and correlation coefficients across samples. For example, MEA1 showed an M-value of 1.96 (lower = more stable) and a high correlation coefficient (R² = 0.9977) in amplification efficiency tests . Researchers should validate MEA1 alongside other candidates (e.g., TEGT) in their specific experimental conditions, as tissue heterogeneity or pathological states (e.g., infertility) may alter expression stability.
Q. How is MEA1 phylogenetically conserved across mammals, and what does this imply about its functional role?
Comparative genomic studies using Southern blotting and cDNA sequencing revealed >90% amino acid sequence conservation of MEA1 between humans, mice, and cattle. This conservation suggests a critical role in spermatogenesis, supported by its testis-specific expression pattern and localization to chromosome 6p21.1-21.3 in humans, near the MHC locus—a region linked to autoimmune and reproductive disorders .
Q. What methodologies confirm MEA1 expression timing during spermatogenesis?
In situ hybridization and immunohistochemistry in murine models show MEA1 mRNA and protein peak in pachytene spermatocytes and elongating spermatids. Immunostaining localized MEA1 to residual bodies and spermatid cytoplasm, implicating its role in cytoplasmic remodeling during late spermiogenesis. Researchers should combine RNAscope (for spatial transcriptomics) and stage-specific germ cell isolation (e.g., STA-PUT velocity sedimentation) to validate temporal expression .
Advanced Research Questions
Q. How do overlapping genes (Peas and Ppp2r5d) in the MEA1 genomic locus influence its regulation and functional diversity?
The Peas-Mea1-Ppp2r5d (PMP) complex on mouse chromosome 17 features bidirectional promoters and overlapping coding sequences. For example, Peas (5’ end) and Ppp2r5d (3’ end) share regulatory elements with MEA1, enabling coordinated transcription. This arrangement suggests transposon-mediated evolution. Researchers should use CRISPR-Cas9 deletions or dual-luciferase assays to dissect promoter crosstalk and alternative splicing variants (e.g., MEA1-d, weakly expressed in non-testicular tissues) .
Q. What contradictions exist between MEA1’s role as a reference gene and its functional involvement in spermatogenesis?
While MEA1 is stable for qRT-PCR normalization in spermatozoa , its functional knockout in mice disrupts spermatid elongation, suggesting context-dependent roles. This duality complicates studies linking MEA1 expression levels to fertility outcomes. Researchers should mitigate bias by pairing MEA1 normalization with functional assays (e.g., siRNA knockdowns) and validating results against non-overlapping reference genes like GAPDH .
Q. How does MEA1 interact with serologically detectable male (SDM) antigens, and what are the implications for autoimmune infertility?
MEA1 was isolated using polyclonal anti-H-Y antisera, sharing epitopes with SDM antigens. However, unlike Y-linked H-Y antigens (e.g., Smcy), MEA1 is autosomal and testis-specific. This distinction may explain its role in autoimmune orchitis, where antibodies targeting MEA1 disrupt spermatogenesis. Researchers should use immunoprecipitation-MS and HLA-peptide binding assays to map MEA1’s antigenic epitopes and assess cross-reactivity in autoimmune models .
Q. What epigenetic mechanisms regulate MEA1 expression in non-reproductive tissues under pathological conditions?
Genome-wide methylation analysis in gestational diabetes mellitus (GDM) identified hypomethylation at CpG sites near MEA1, correlating with aberrant expression in peripheral blood. This suggests hormonal or metabolic regulation via AP-2 transcription factors. Investigators should perform ChIP-seq for histone modifications (e.g., H3K4me3) and DNMT inhibitor treatments to explore epigenetic plasticity .
Methodological Recommendations
- For qRT-PCR normalization : Validate MEA1 using ≥3 algorithms (geNorm, NormFinder, BestKeeper) and include a panel of 5–10 candidate genes to account for technical variability .
- For functional studies : Use conditional knockout models (e.g., Stra8-Cre for germ cell-specific deletion) and proteomic profiling to identify MEA1-interacting proteins (e.g., spermatid chaperones) .
- For evolutionary analysis : Employ codon substitution models (PAML) to detect positive selection in MEA1 across species, focusing on residues within conserved domains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
